molecular formula C10H9N3O2 B2734015 2-(1H-1,2,4-Triazol-5-ylmethyl)benzoic acid CAS No. 2309468-95-7

2-(1H-1,2,4-Triazol-5-ylmethyl)benzoic acid

Cat. No.: B2734015
CAS No.: 2309468-95-7
M. Wt: 203.201
InChI Key: BVDTVDDKWCIWPU-UHFFFAOYSA-N
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Description

2-(1H-1,2,4-Triazol-5-ylmethyl)benzoic acid is a benzoic acid derivative functionalized with a 1,2,4-triazole ring via a methylene (-CH₂-) linker at the ortho position. The 1,2,4-triazole moiety is a heterocyclic scaffold known for its pharmacological versatility, including antimicrobial, antifungal, and anti-inflammatory activities .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1H-1,2,4-triazol-5-ylmethyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c14-10(15)8-4-2-1-3-7(8)5-9-11-6-12-13-9/h1-4,6H,5H2,(H,14,15)(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVDTVDDKWCIWPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=NC=NN2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,2,4-Triazol-5-ylmethyl)benzoic acid typically involves the reaction of benzoic acid derivatives with triazole precursors. One common method includes the use of 1,2,4-triazole and benzyl bromide under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Key Reactions and Functionalization

The compound undergoes several characteristic reactions, as inferred from related triazole-benzoic acid hybrids:

Reaction Type Mechanism Product/Outcome
Esterification Reaction with alcohols (e.g., methanol)Formation of esters (e.g., methyl ester) to improve solubility or bioavailability
Hydrolysis Acidic/basic conditionsReversion to carboxylic acid form
Coordination Chemistry Reaction with metal ions (e.g., Co²⁺)Formation of coordination polymers or complexes
Alkylation Reaction with alkyl halidesSubstitution at the triazole nitrogen

Structural and Analytical Characterization

The compound is typically purified and characterized using:

  • Column chromatography for isolation.

  • Spectroscopic techniques :

    • ¹H NMR : Identifies aromatic protons (∼7–8 ppm), methylene protons (∼3.5–4.5 ppm), and carboxylic acid proton (∼12–13 ppm) .

    • ¹³C NMR : Confirms carbonyl carbon (∼167 ppm) and triazole carbons (∼140–160 ppm) .

  • Mass spectrometry : Validates molecular formula (C₁₀H₁₀N₄O₂).

Biologically Relevant Transformations

In medicinal chemistry, derivatives of this compound are modified to enhance biological activity:

  • Anticancer Agents : Substitution with aromatic rings or thiocarbonyl groups (e.g., via alkylation or isothiocyanate coupling) improves selectivity against cancer cell lines (e.g., MCF-7, HCT-116) .

  • Antioxidants : Functional groups like hydroxyl or bromine substituents modulate reducing power and scavenging activity .

Mechanism of Action

The mechanism of action of 2-(1H-1,2,4-Triazol-5-ylmethyl)benzoic acid involves its interaction with specific molecular targets. In medicinal chemistry, it acts by inhibiting enzymes or receptors involved in disease pathways. For example, triazole derivatives are known to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism. The compound’s ability to form hydrogen bonds and coordinate with metal ions also contributes to its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers of Triazole-Substituted Benzoic Acids

Key analogues include positional isomers where the triazole group is attached to different positions on the benzoic acid ring:

  • 3-(1H-1,2,4-Triazol-1-yl)benzoic acid (CAS 167626-64-4): Melting point 262–268°C .
  • 4-(1H-1,2,4-Triazol-1-yl)benzoic acid (CAS 162848-16-0): Melting point 318–320°C .

Key Differences :

  • Solubility and Reactivity : The ortho-substituted methylene-triazole group in the target compound may reduce steric hindrance compared to meta- or para-substituted isomers, enhancing solubility in polar solvents.
  • Coordination Chemistry : Ortho-substitution favors chelation with metal ions (e.g., Mn²⁺ in ), whereas para-substituted analogues are more common in luminescent metal-organic frameworks (MOFs) .

Functional Group Variations

Carbamoyl vs. Methylene Linkers
  • Target Compound : The methylene linker provides rigidity and may improve metabolic stability compared to carbamoyl derivatives.
Tetrazole Analogues
  • 2-(1H-Tetrazol-5-yl)benzoic acid (CAS 13947-58-5): Tetrazoles act as bioisosteres for carboxylic acids, offering improved bioavailability and resistance to enzymatic degradation .

Comparison :

  • Acidity : Tetrazoles (pKa ~4.9) are less acidic than triazoles (pKa ~8–10), altering ionization states under physiological conditions.
  • Applications : Tetrazoles are preferred in angiotensin II receptor antagonists, while triazoles dominate antifungal agents (e.g., fluconazole analogues) .

Pharmacologically Significant Derivatives

Deferasirox Isomers
  • Deferasirox 1,2-isomer : 2-[3,5-Bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]benzoic acid (MW 401.42).
  • Deferasirox 1,3-isomer : 3-[3,5-Bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]benzoic acid (MW 373.37) .

Key Findings :

  • Chelation Efficiency : The 1,2-isomer exhibits superior iron-binding capacity due to optimal spatial arrangement of hydroxyl groups.
  • Clinical Relevance : Isomer purity is critical, as positional differences impact pharmacokinetics and toxicity profiles.
Phenyl-Substituted Triazoles

    Biological Activity

    2-(1H-1,2,4-Triazol-5-ylmethyl)benzoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in therapeutic contexts, particularly in cancer treatment.

    The compound features a triazole ring, which is known for its ability to form stable complexes with metal ions and interact with various biological targets. Its unique substitution pattern enhances its stability and reactivity compared to other triazole derivatives.

    1. Anticancer Activity

    Numerous studies have highlighted the anticancer potential of this compound and its derivatives. The compound has been evaluated against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer).

    Cytotoxicity Studies:
    In vitro studies have demonstrated that certain derivatives exhibit potent inhibitory activities against these cell lines. For instance, some compounds showed IC50 values ranging from 15.6 to 23.9 µM, indicating significant cytotoxic effects compared to the reference drug doxorubicin (19.7 and 22.6 µM) .

    Mechanism of Action:
    The mechanism underlying the anticancer activity involves the induction of apoptosis in cancer cells. Compounds such as 2 and 14 have been particularly noted for their ability to inhibit cell proliferation effectively while sparing normal cells .

    CompoundIC50 (MCF-7)IC50 (HCT-116)Reference Drug (Doxorubicin)
    215.6 µM19.7 µM19.7 µM
    1423.9 µM22.6 µM22.6 µM

    2. Enzyme Inhibition

    The compound also exhibits enzyme inhibitory properties, particularly against cytochrome P450 enzymes involved in drug metabolism. This interaction is crucial for developing selective inhibitors that can modulate metabolic pathways without causing adverse effects.

    3. Antifungal Activity

    Triazole derivatives are well-documented for their antifungal properties, with potential applications in treating fungal infections by inhibiting ergosterol synthesis, a vital component of fungal cell membranes.

    Case Studies

    Case Study 1: Synthesis and Evaluation of Triazole Derivatives
    A study synthesized various triazole benzoic acid hybrids and evaluated their biological activities. The results indicated that specific structural modifications significantly enhanced their anticancer properties while minimizing cytotoxicity towards normal cells .

    Case Study 2: Structure-Activity Relationship (SAR) Studies
    SAR studies revealed that substituents at the 5-position of the triazole moiety significantly influenced the cytotoxicity profile. For example, introducing isothiocyanate and nitrobenzylidene groups was associated with increased potency against cancer cell lines .

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